benzene-1,3-dicarboxylic acid

Catalog No.
S1493996
CAS No.
112043-90-0
M.F
C8H6O4
M. Wt
168.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
benzene-1,3-dicarboxylic acid

CAS Number

112043-90-0

Product Name

benzene-1,3-dicarboxylic acid

IUPAC Name

benzene-1,3-dicarboxylic acid

Molecular Formula

C8H6O4

Molecular Weight

168.12 g/mol

InChI

InChI=1S/C8H6O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i7+1,8+1

InChI Key

QQVIHTHCMHWDBS-BFGUONQLSA-N

SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)O

Isomeric SMILES

C1=CC(=CC(=C1)[13C](=O)O)[13C](=O)O

Benzene-1,3-dicarboxylic acid, also known as isophthalic acid, is an aromatic dicarboxylic acid with the molecular formula C8H6O4C_8H_6O_4. This compound features two carboxylic acid groups (-COOH) attached to a benzene ring at the 1 and 3 positions. It exists as a white crystalline solid and is soluble in water, alcohol, and ether. Isophthalic acid is one of the three isomers of benzenedicarboxylic acid, the others being phthalic acid and terephthalic acid. It is widely used in various industrial applications due to its chemical stability and ability to form strong intermolecular interactions through hydrogen bonding .

  • Esterification: Reacting with alcohols in the presence of an acid catalyst can yield esters.
  • Decarboxylation: At elevated temperatures, it can lose carbon dioxide to form benzoic acid and benzene .
  • Reduction: It can be reduced to form isophthalic alcohol or further reduced to produce cyclohexane derivatives.
  • Halogenation: The aromatic ring can be halogenated under electrophilic substitution conditions.

These reactions highlight its versatility as a building block for more complex organic compounds.

Research indicates that benzene-1,3-dicarboxylic acid exhibits various biological activities. It has been studied for its potential antimicrobial properties and effects on cell growth. Some studies suggest that it may influence metabolic pathways in certain organisms, although comprehensive studies are still needed to fully understand its biological impacts .

Benzene-1,3-dicarboxylic acid can be synthesized through several methods:

  • Oxidation of Meta-Xylene: This is the most common industrial method where meta-xylene is oxidized using oxygen in the presence of catalysts such as cobalt or manganese .
  • Fusing Potassium Meta-Sulfobenzoate: This method involves fusing potassium meta-sulfobenzoate with potassium formate.
  • Laboratory Synthesis: In laboratory settings, it can be synthesized through the oxidation of meta-xylene using chromic acid or other oxidizing agents.

These methods vary in efficiency and yield, with industrial processes typically favored for large-scale production.

Benzene-1,3-dicarboxylic acid has several important applications:

  • Polymer Production: It is a key precursor for producing polyethylene terephthalate (PET) resins used in plastic bottles and food packaging.
  • Coating Resins: Employed in the production of unsaturated polyester resins for coatings and composites.
  • Textile Industry: Used in making fibers such as Nomex, which are fire-resistant.
  • Pharmaceuticals: It serves as an intermediate in synthesizing various pharmaceutical compounds .

Studies on the interactions of benzene-1,3-dicarboxylic acid with other molecules have revealed its potential for forming hydrogen bonds and complexes with various organic compounds. This property enhances its utility in materials science and drug formulation by improving solubility and stability profiles.

Benzene-1,3-dicarboxylic acid shares structural similarities with other dicarboxylic acids but has unique properties that distinguish it from its isomers:

Compound NameMolecular FormulaKey Characteristics
Benzene-1,2-dicarboxylic acid (Phthalic Acid)C8H6O4C_8H_6O_4Used primarily in producing plasticizers and dyes; less soluble than isophthalic acid.
Benzene-1,4-dicarboxylic acid (Terephthalic Acid)C10H8O4C_10H_8O_4Widely used in polyester production; higher melting point than isophthalic acid.
2-Methylbenzene-1,3-dicarboxylic acidC9H8O4C_9H_8O_4A methyl-substituted derivative with different solubility and reactivity properties .

The unique positioning of the carboxyl groups in benzene-1,3-dicarboxylic acid contributes to its distinctive chemical behavior compared to its isomers.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Benzene-1,3-(~13~C_2_)dicarboxylic acid

Dates

Modify: 2024-04-14

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